molecular formula C20H19N3O5S2 B3018140 2-(3-(4-methoxyphenylsulfonamido)benzamido)-N-methylthiophene-3-carboxamide CAS No. 898466-72-3

2-(3-(4-methoxyphenylsulfonamido)benzamido)-N-methylthiophene-3-carboxamide

Cat. No.: B3018140
CAS No.: 898466-72-3
M. Wt: 445.51
InChI Key: AJFNKLICNZGBPN-UHFFFAOYSA-N
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Description

2-(3-(4-methoxyphenylsulfonamido)benzamido)-N-methylthiophene-3-carboxamide is a useful research compound. Its molecular formula is C20H19N3O5S2 and its molecular weight is 445.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The development and synthesis of sulfonamide compounds, including variations like 2-(3-(4-methoxyphenylsulfonamido)benzamido)-N-methylthiophene-3-carboxamide, have been explored extensively. For instance, the study of indazole arylsulfonamides as human CC-chemokine receptor 4 (CCR4) antagonists highlights the synthesis and structure-activity relationships of these compounds. Methoxy groups were found to enhance potency, underscoring the critical role of specific substituents in pharmacological activity (Procopiou et al., 2013).

Pharmacological Applications

Sulfonamide derivatives have been examined for their potential in treating various conditions. For example, sulfonated polyimide membranes, incorporating similar sulfonamide functionalities, were developed for direct methanol fuel cell applications, showcasing the chemical versatility and utility of these compounds beyond pharmacological contexts (Zhai et al., 2007). Additionally, carbonic anhydrase inhibitors incorporating sulfonamide groups have been studied for their intraocular pressure-lowering properties, indicating their potential in treating glaucoma (Scozzafava et al., 2002).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s designed as a drug, its mechanism of action would involve interacting with biological targets in the body .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future research directions for this compound could involve studying its reactivity, exploring its potential uses, and optimizing its synthesis .

Properties

IUPAC Name

2-[[3-[(4-methoxyphenyl)sulfonylamino]benzoyl]amino]-N-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5S2/c1-21-19(25)17-10-11-29-20(17)22-18(24)13-4-3-5-14(12-13)23-30(26,27)16-8-6-15(28-2)7-9-16/h3-12,23H,1-2H3,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJFNKLICNZGBPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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